5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Description
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS: 306936-05-0) is a furan-based aldehyde derivative with a substituted phenyl ring at the 5-position of the furan moiety. Its molecular formula is C₁₂H₆F₄O₂, featuring a 4-fluoro and 3-(trifluoromethyl) substitution pattern on the phenyl ring. This compound is characterized by its electron-withdrawing groups (EWGs), which enhance the electrophilicity of the aldehyde group, making it reactive in condensation and cyclization reactions . It is utilized in organic synthesis, particularly in the development of heterocyclic compounds and agrochemical intermediates .
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXGQUIJRGZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381858 | |
| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-05-0 | |
| Record name | 5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
-
- 5-bromofuran-2-carbaldehyde (halogenated furan aldehyde)
- 4-fluoro-3-(trifluoromethyl)phenylboronic acid (arylboronic acid)
Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
- Solvent: Mixture of organic solvents such as toluene, dioxane, or tetrahydrofuran (THF) often combined with water
- Atmosphere: Inert gas (nitrogen or argon)
- Temperature: Elevated temperatures, typically 80–110 °C
- Time: Several hours (6–24 h depending on conditions)
Mechanistic Notes
The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the arylboronic acid, and reductive elimination to form the biaryl bond linking the furan ring to the substituted phenyl ring. The aldehyde group on the furan ring remains intact under these conditions, allowing for selective coupling without side reactions on the aldehyde functionality.
Alternative Synthetic Routes
While Suzuki coupling is the predominant method, other potential synthetic approaches include:
- Stille Coupling: Using organostannane derivatives of the fluorinated phenyl ring with 5-halofuran-2-carbaldehyde under palladium catalysis.
- Direct C–H Arylation: Emerging methods may allow direct arylation of the furan ring with fluorinated aryl halides, though these are less common and require careful optimization to avoid side reactions.
- Lithiation and Electrophilic Substitution: Directed lithiation of the furan ring followed by reaction with electrophilic fluorinated aryl derivatives, though this method is less selective and more challenging due to the sensitivity of the aldehyde group.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Catalyst loading typically 1–5 mol% |
| Base | K2CO3, Na2CO3 | Aqueous or anhydrous conditions |
| Solvent | Toluene/water, dioxane/water, THF/water | Biphasic systems improve solubility |
| Temperature | 80–110 °C | Higher temperatures increase rate |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation |
Purification and Characterization
- Purification: Typically achieved by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.
- Characterization: Confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis. The presence of fluorine atoms is verified by 19F NMR, and the aldehyde proton appears distinctly in 1H NMR.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C12H6F4O2 |
| Molecular Weight | 258.17 g/mol |
| CAS Number | 306936-05-0 |
| Key Functional Groups | Furan ring, aldehyde, fluoro and trifluoromethyl substituents on phenyl ring |
| Main Synthetic Route | Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with 4-fluoro-3-(trifluoromethyl)phenylboronic acid |
| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) |
| Base | Potassium carbonate or sodium carbonate |
| Solvent | Toluene/water or dioxane/water mixtures |
| Reaction Temperature | 80–110 °C |
| Reaction Time | 6–24 hours |
| Purification Method | Silica gel chromatography |
| Characterization Techniques | NMR (1H, 13C, 19F), MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Knoevenagel Condensation: This compound can react with active methylene compounds such as malononitrile, methyl 2-cyanoacetate, and acetophenone to form substituted alkenes.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine and may be conducted under microwave irradiation to enhance reaction rates.
Cyclization Reactions: Often require the use of reagents like phosphorus oxychloride (POCl3) and hydrazine (NH2NH2) in the presence of a palladium catalyst.
Major Products Formed
Substituted Alkenes: Products from Knoevenagel condensation reactions.
Heterocyclic Compounds: Products from cyclization reactions, such as furo[3,2-b]pyrroles and furo[3,2-c]pyridines.
Scientific Research Applications
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: Used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity due to their electronic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The compound’s reactivity and applications are influenced by the nature and position of substituents on the phenyl ring. Below is a comparative analysis with three closely related analogs:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro and 3-CF₃ groups in the target compound create a strong electron-deficient phenyl ring, enhancing the aldehyde’s susceptibility to nucleophilic attack. This contrasts with 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde, where the methoxy group donates electrons, reducing electrophilicity .
Positional Isomerism :
- The 4-fluoro substituent in the target compound introduces steric and electronic effects distinct from analogs with substitutions at other positions. For example, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde lacks the 4-fluoro group, resulting in lower molecular weight (C₁₂H₇F₃O₂ vs. C₁₂H₆F₄O₂) and altered reactivity in cyclization reactions .
Agrochemical Relevance :
- Fluorinated phenyl-furan derivatives are prominent in pesticide chemistry. The target compound’s 4-fluoro and 3-CF₃ groups align with patented structures in the European Patent Application EP4130506A1, which highlights trifluoromethyl-imidazole and fluorophenyl motifs in fungicidal carbamates .
Biological Activity
5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, also known by its CAS number 306936-05-0, is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by a furan ring and multiple fluorinated substituents, contributes to its biological activity and reactivity.
- Molecular Formula : C₁₂H₆F₄O₂
- Molecular Weight : 258.17 g/mol
- IUPAC Name : this compound
- SMILES Notation : FC1=C(C=C(C=C1)C1=CC=C(O1)C=O)C(F)(F)F
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl and fluoro groups enhances its binding affinity due to electronic effects, making it a valuable compound in drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, with some derivatives exhibiting MIC values as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
Research indicates that compounds similar in structure to this compound possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC of 62.216 μg/mL .
- Biofilm Inhibition : The compound has been evaluated for its capacity to inhibit biofilm formation, which is critical in chronic infections. It exhibited moderate-to-good antibiofilm activity compared to standard antibiotics .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | Similar furan structure | Moderate antibacterial activity |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group | Lower efficacy against Gram-positive bacteria |
Synthesis and Applications
The synthesis of this compound typically involves:
- Starting Materials : 4-fluoro-3-(trifluoromethyl)aniline and furfural.
- Synthetic Route :
- Diazotization followed by coupling with furfural.
- Utilization of copper(I) chloride as a catalyst to enhance yield.
This compound serves as a building block for pharmaceuticals targeting specific receptors or enzymes, highlighting its importance in medicinal chemistry .
Q & A
Basic: What are the primary synthetic routes for 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde?
Answer:
The compound is typically synthesized via a two-step process:
Formylation : A Vilsmeier-Haack reaction introduces the aldehyde group onto the furan ring. This involves reacting the precursor (e.g., 4-fluoro-3-(trifluoromethyl)aniline derivative) with POCl₃ and DMF under controlled conditions .
Cyclization : The intermediate undergoes cyclization to form the furan-carbaldehyde structure. Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-oxidation or ring-opening .
Advanced: How can reaction yields be optimized in Knoevenagel condensations involving this compound?
Answer:
Yields depend on:
- Nucleophile selection : Active methyl/methylene compounds (e.g., malononitrile, rhodanine) show higher reactivity due to electron-withdrawing groups enhancing enolate stability .
- Catalysis : Microwave irradiation accelerates reaction kinetics, reducing side reactions. For example, reactions with methyl 2-cyanoacetate achieve >80% yield under microwave conditions (100°C, 20 min) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states, improving regioselectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.6–10.2 ppm) and furan ring signals (δ 6.5–7.8 ppm). Trifluoromethyl groups appear as distinct ¹⁹F NMR signals (δ -60 to -65 ppm) .
- FT-IR : Aldehyde C=O stretch (~1680 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .
- HRMS : Validate molecular formula (C₁₂H₆F₄O₂, exact mass 258.03) and isotopic patterns .
Advanced: How do electronic effects of the 4-fluoro-3-(trifluoromethyl)phenyl group influence reactivity?
Answer:
- Electron-withdrawing effects : The trifluoromethyl and fluorine substituents deactivate the phenyl ring, directing electrophilic substitution to the para position relative to the furan. This enhances electrophilic aldehyde reactivity in cross-coupling reactions .
- Steric effects : The bulky trifluoromethyl group reduces accessibility to the furan's 5-position, favoring reactions at the aldehyde group (e.g., condensations over nucleophilic aromatic substitutions) .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Scaffold for bioactive molecules : The aldehyde group facilitates Schiff base formation with amines, enabling synthesis of antimicrobial or anticancer agents. For example, derivatives with rhodanine show inhibitory activity against bacterial efflux pumps .
- Fluorine-enhanced pharmacokinetics : The trifluoromethyl group improves metabolic stability and membrane permeability, making it valuable in CNS drug candidates .
Advanced: How can computational modeling predict regioselectivity in reactions of this compound?
Answer:
- DFT calculations : Assess frontier molecular orbitals (FMOs) to identify reactive sites. The aldehyde's LUMO (lowest unoccupied molecular orbital) is typically the most electrophilic center .
- Molecular docking : Predict binding affinities of derivatives to biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .
Basic: What are common impurities formed during synthesis, and how are they resolved?
Answer:
- Over-oxidation products : Aldehyde oxidation to carboxylic acids can occur if reaction conditions are too harsh. These are removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Incomplete cyclization : Residual intermediates are detected via TLC and separated using preparative HPLC .
Advanced: What strategies mitigate decomposition during storage?
Answer:
- Temperature control : Store at 2–8°C in amber vials to prevent photodegradation .
- Inert atmosphere : Argon gas minimizes oxidation of the aldehyde group .
- Stabilizers : Addition of 1–2% hydroquinone inhibits radical-mediated degradation .
Basic: How does this compound compare structurally to 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde?
Answer:
- Electronic differences : The bis-trifluoromethyl analog has stronger electron-withdrawing effects, lowering the LUMO energy and increasing electrophilicity by ~15% (DFT data) .
- Biological activity : The mono-substituted derivative exhibits higher solubility (logP 3.2 vs. 4.1 for the bis-substituted analog), impacting bioavailability .
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
